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Compound of Interest

Compound Name: 1-Isopropyl-1H-pyrazol-3-ol

Cat. No.: B1322980 Get Quote

An In-depth Technical Guide to 1-Isopropyl-1H-
pyrazol-3-ol
This technical guide provides a comprehensive overview of the known physical and chemical

properties of 1-Isopropyl-1H-pyrazol-3-ol. It is intended for researchers, scientists, and

professionals in the field of drug development and chemical synthesis. Due to the limited

availability of experimental data for this specific compound, this guide combines predicted data

with established principles for the pyrazole class of compounds.

Chemical Identity and Physical Properties
1-Isopropyl-1H-pyrazol-3-ol, with the CAS number 21074-39-5, is a substituted pyrazole

derivative. Pyrazoles are a class of five-membered heterocyclic compounds containing two

adjacent nitrogen atoms, which are of significant interest in medicinal chemistry due to their

diverse biological activities.[1][2]

Table 1: Physical and Chemical Properties of 1-Isopropyl-1H-pyrazol-3-ol
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Property Value Source

Molecular Formula C₆H₁₀N₂O -

Molecular Weight 126.16 g/mol -

CAS Number 21074-39-5 [3]

Predicted Density 1.071 ± 0.06 g/cm³ -

Predicted pKa 8.85 ± 0.70 -

Melting Point Data not available -

Boiling Point Data not available -

Solubility Data not available -

It is important to note that 1-Isopropyl-1H-pyrazol-3-ol can exist in tautomeric forms, namely

the -ol, -one, and zwitterionic forms. The predominant form can be influenced by the solvent

and physical state.[4]

Synthesis
While a specific experimental protocol for the synthesis of 1-Isopropyl-1H-pyrazol-3-ol is not

readily available in the literature, a general and widely used method for the synthesis of 1-

substituted pyrazol-3-ones is the Knorr pyrazole synthesis, which involves the condensation of

a β-ketoester with a hydrazine.[1][5] A plausible synthetic route for 1-Isopropyl-1H-pyrazol-3-
ol would involve the reaction of ethyl acetoacetate with isopropylhydrazine.

Proposed Experimental Protocol: Synthesis of 1-
Isopropyl-1H-pyrazol-3-ol
This protocol is adapted from the general Knorr synthesis of pyrazolones.[1]

Materials:

Ethyl acetoacetate

Isopropylhydrazine (or its hydrochloride salt)
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Ethanol

Glacial Acetic Acid (catalyst)

Water

Sodium Bicarbonate (for neutralization if using hydrazine salt)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine

ethyl acetoacetate (1.0 eq) and isopropylhydrazine (1.1 eq) in ethanol.

Add a catalytic amount of glacial acetic acid to the mixture.

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction

can be monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under

reduced pressure.

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g.,

ethanol/water mixture) or by column chromatography on silica gel.

Diagram 1: Synthetic Workflow for 1-Isopropyl-1H-pyrazol-3-ol
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Caption: Synthetic workflow for the preparation of 1-Isopropyl-1H-pyrazol-3-ol.

Spectral Data
Experimental spectral data for 1-Isopropyl-1H-pyrazol-3-ol are not currently available in public

databases. The following are predicted key spectral features based on the analysis of similar

pyrazole structures.

Table 2: Predicted Spectral Data for 1-Isopropyl-1H-pyrazol-3-ol
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Technique Predicted Features

¹H NMR

Signals corresponding to the isopropyl group (a

septet for the CH and a doublet for the two CH₃

groups), and signals for the protons on the

pyrazole ring. The position of the OH proton

signal would be solvent-dependent and may be

broad.

¹³C NMR

Resonances for the three carbons of the

isopropyl group and the three carbons of the

pyrazole ring. The chemical shift of the carbon

bearing the hydroxyl group would be

characteristic.

IR Spectroscopy

A broad absorption band in the region of 3200-

3600 cm⁻¹ corresponding to the O-H stretch. C-

H stretching vibrations for the isopropyl and

pyrazole ring protons around 2850-3100 cm⁻¹. A

C=N stretching vibration characteristic of the

pyrazole ring around 1500-1600 cm⁻¹.

Mass Spectrometry

A molecular ion peak corresponding to the

molecular weight of 126.16 g/mol .

Fragmentation patterns would likely involve the

loss of the isopropyl group and cleavage of the

pyrazole ring.

Reactivity and Chemical Properties
The chemical reactivity of 1-Isopropyl-1H-pyrazol-3-ol is dictated by the functional groups

present: the pyrazole ring, the hydroxyl group, and the isopropyl substituent. The pyrazole ring

can undergo electrophilic substitution, typically at the C4 position. The hydroxyl group can be

alkylated, acylated, or participate in hydrogen bonding. The tautomeric equilibrium between the

pyrazol-3-ol and pyrazol-3-one forms is a key aspect of its chemistry.[4]

Biological and Pharmacological Context
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While no specific biological activities have been reported for 1-Isopropyl-1H-pyrazol-3-ol, the

pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Pyrazole

derivatives have been shown to exhibit a wide range of pharmacological activities, including:

Anti-inflammatory[2][6]

Analgesic[7]

Antimicrobial[8]

Anticancer[6]

Anticonvulsant[1]

The biological activity of pyrazole derivatives is highly dependent on the nature and position of

the substituents on the pyrazole ring. The isopropyl group at the N1 position and the hydroxyl

group at the C3 position of the target compound could impart specific pharmacological

properties, making it a candidate for further investigation in drug discovery programs.

Diagram 2: General Pharmacological Activities of the Pyrazole Core
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Caption: Diverse pharmacological activities associated with the pyrazole scaffold.

Conclusion
1-Isopropyl-1H-pyrazol-3-ol is a heterocyclic compound with potential for further research,

particularly in the field of medicinal chemistry. While experimental data on its physical and

chemical properties are scarce, this guide provides a summary of available predicted data and

outlines a plausible synthetic route. The established broad-spectrum biological activity of the

pyrazole class of compounds suggests that 1-Isopropyl-1H-pyrazol-3-ol may possess

interesting pharmacological properties that warrant future investigation. Further experimental

work is required to fully characterize this compound and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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